6-Bromo-3-ethyl-5-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-ethyl-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles play a crucial role in cell biology and have been incorporated into various synthetic drug molecules due to their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethyl-5-methyl-1H-indole typically involves the bromination of 3-ethyl-5-methyl-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for indole derivatives, including this compound, may involve advanced techniques such as continuous flow synthesis. This method allows for better control over reaction parameters, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethyl-5-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Stille coupling partners.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while oxidation and reduction can lead to different oxidation states of the indole ring .
Scientific Research Applications
6-Bromo-3-ethyl-5-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethyl-5-methyl-1H-indole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include inhibition of viral replication or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indole
- 3-Ethyl-5-methyl-1H-indole
- 6-Bromo-3-ethyl-1H-indole
Uniqueness
6-Bromo-3-ethyl-5-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C11H12BrN |
---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
6-bromo-3-ethyl-5-methyl-1H-indole |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-11-5-10(12)7(2)4-9(8)11/h4-6,13H,3H2,1-2H3 |
InChI Key |
AVWLCBAIQDKRPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C(=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.